molecular formula C9H9N3O2 B11805890 Methyl 2-methyl-2H-benzo[d][1,2,3]triazole-4-carboxylate CAS No. 1312556-61-8

Methyl 2-methyl-2H-benzo[d][1,2,3]triazole-4-carboxylate

Cat. No.: B11805890
CAS No.: 1312556-61-8
M. Wt: 191.19 g/mol
InChI Key: KOPCRNXGZDIFKX-UHFFFAOYSA-N
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Description

Methyl 2-methyl-2H-benzo[d][1,2,3]triazole-4-carboxylate is a heterocyclic compound that belongs to the triazole family Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry This compound is characterized by a triazole ring fused with a benzene ring, making it a benzo-fused triazole derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-methyl-2H-benzo[d][1,2,3]triazole-4-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-methyl-2H-benzo[d][1,2,3]triazole with methyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere at room temperature to yield the desired ester .

Industrial Production Methods

For large-scale production, the Ullmann-Goldberg coupling reaction is often employed. This method involves the coupling of 2-bromo-4-methylbenzoic acid with 1H-1,2,3-triazole in the presence of a copper catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-methyl-2H-benzo[d][1,2,3]triazole-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the triazole ring, especially at the nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted triazole derivatives.

Scientific Research Applications

Methyl 2-methyl-2H-benzo[d][1,2,3]triazole-4-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 2-methyl-2H-benzo[d][1,2,3]triazole-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity. For example, it may inhibit the activity of xanthine oxidase, an enzyme involved in the production of uric acid . The triazole ring’s nitrogen atoms play a crucial role in binding to the active site of the enzyme, leading to its inhibition.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-methyl-2H-benzo[d][1,2,3]triazole-4-carboxylate is unique due to its benzo-fused triazole structure, which imparts distinct chemical and biological properties

Biological Activity

Methyl 2-methyl-2H-benzo[d][1,2,3]triazole-4-carboxylate is a compound belonging to the class of 1,2,3-triazoles, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, potential therapeutic applications, and relevant case studies.

  • Chemical Formula : C₈H₇N₃O₂
  • Molecular Weight : 177.16 g/mol
  • CAS Number : 1312556-55-0

Biological Activities

  • Antimicrobial Activity
    • Compounds containing the triazole ring have demonstrated significant antimicrobial properties. Research indicates that derivatives of triazoles exhibit activity against various pathogens, including bacteria and fungi. For instance, triazole derivatives have been reported to show promising results against Mycobacterium tuberculosis with IC50 values ranging from 10.1 to 37.3 μg/mL .
  • Anticancer Properties
    • The 1,2,3-triazole scaffold has been linked to anticancer activity. Studies have shown that certain triazole derivatives can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The mechanism often involves the modulation of pathways related to cell cycle regulation and apoptosis .
  • Cholinesterase Inhibition
    • This compound has been investigated for its potential as an acetylcholinesterase (AChE) inhibitor. This activity is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's disease. Compounds with triazole moieties have been synthesized and evaluated for their ability to inhibit AChE and butyrylcholinesterase (BuChE), showing promising results in enhancing cognitive function .

Study on Antitubercular Activity

A study synthesized various 1,2,3-triazole derivatives and evaluated their antitubercular activity against Mycobacterium tuberculosis. Among the synthesized compounds, one derivative showed the highest potency with an IC50 value significantly lower than that of standard drugs used in tuberculosis treatment .

Cholinesterase Inhibition Study

In a recent investigation into cholinesterase inhibitors, several triazole derivatives were tested for their inhibitory effects on AChE and BuChE. The study found that specific modifications to the triazole structure enhanced inhibitory activity compared to known inhibitors like donepezil. The most potent compound exhibited an IC50 value that was notably lower than that of donepezil .

Summary of Findings

Biological ActivityMechanismReference
AntimicrobialInhibition of pathogen growth
AnticancerInduction of apoptosis
Cholinesterase InhibitionAChE and BuChE inhibition

Properties

CAS No.

1312556-61-8

Molecular Formula

C9H9N3O2

Molecular Weight

191.19 g/mol

IUPAC Name

methyl 2-methylbenzotriazole-4-carboxylate

InChI

InChI=1S/C9H9N3O2/c1-12-10-7-5-3-4-6(8(7)11-12)9(13)14-2/h3-5H,1-2H3

InChI Key

KOPCRNXGZDIFKX-UHFFFAOYSA-N

Canonical SMILES

CN1N=C2C=CC=C(C2=N1)C(=O)OC

Origin of Product

United States

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